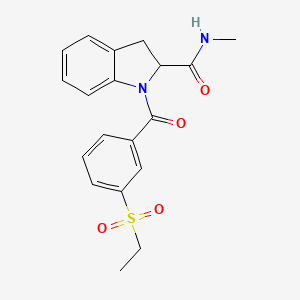![molecular formula C17H18N4O2 B7449699 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449699.png)
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative that is synthesized using a simple and efficient method.
Wirkmechanismus
The mechanism of action of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline are still being studied. However, it has been shown to have low toxicity and good biocompatibility, making it a potential candidate for drug development. It has also been shown to have good solubility and stability, which are important factors in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline in lab experiments is its simple and efficient synthesis method. It is also relatively easy to handle and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline. One area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the study of its antibacterial and antifungal properties, which could lead to the development of new antimicrobial agents. Additionally, further studies are needed to understand its mechanism of action and to design experiments to test its efficacy.
Synthesemethoden
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloroquinoline with sodium azide in the presence of copper(I) iodide to form 2-azidoquinoline. This intermediate is then reacted with propargyl alcohol in the presence of a copper catalyst to form 2-(prop-2-yn-1-yloxy)quinoline. Finally, the product is reacted with sodium azide and copper(II) sulfate to form 2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline.
Wissenschaftliche Forschungsanwendungen
2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, and has shown potential as a new antimicrobial agent. In addition, it has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-15-13(3-1)5-6-16(18-15)17-11-21(20-19-17)8-10-23-14-7-9-22-12-14/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBHSWGHLPZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7449635.png)
![N,N-dimethyl-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonylpropanamide](/img/structure/B7449647.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)
![[(3R,8aS)-2-[(5-chlorofuran-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B7449657.png)
![N-[2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]butanamide](/img/structure/B7449666.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7449674.png)
![N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7449681.png)
![3-[1-(Cyclopropylmethoxy)butan-2-yl]-1-(1-hydroxypropan-2-yl)-1-(2-hydroxypropyl)urea](/img/structure/B7449694.png)
![3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7449719.png)
![(3R)-3-[(5-bromofuran-2-yl)sulfonylamino]butanoic acid](/img/structure/B7449727.png)
![3-[2,3-Dihydro-1,4-benzodioxin-3-ylmethyl(ethyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7449732.png)